molecular formula C7H4ClNO B1587699 4-Chloro-2-hydroxybenzonitrile CAS No. 30818-28-1

4-Chloro-2-hydroxybenzonitrile

Cat. No.: B1587699
CAS No.: 30818-28-1
M. Wt: 153.56 g/mol
InChI Key: SMUWKRUWTDAYKS-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with a hydroxylating agent. Another method includes the use of 4-chlorobenzaldehyde, which undergoes a nucleophilic substitution reaction with hydroxylamine hydrochloride to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of ionic liquids as catalysts and solvents has been explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or sodium thiolate.

Major Products:

    Oxidation: Formation of 4-chloro-2-hydroxybenzoquinone.

    Reduction: Formation of 4-chloro-2-hydroxybenzylamine.

    Substitution: Formation of 4-substituted-2-hydroxybenzonitrile derivatives.

Scientific Research Applications

4-Chloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-hydroxybenzonitrile
  • 4-Chloro-3-hydroxybenzonitrile
  • 4-Chloro-2-methoxybenzonitrile

Comparison: 4-Chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWKRUWTDAYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392519
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30818-28-1
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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